

Nlrp3-IN-15: A Technical Guide to its Impact on Pyroptosis

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Compound of Interest

Compound Name: Nlrp3-IN-15

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Nlrp3-IN-15**, a potent and selective inhibitor of the NLRP3 inflammasome, and its consequential impact on pyroptosis. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for researchers in immunology, inflammation, and drug discovery.

Introduction to NLRP3 and Pyroptosis

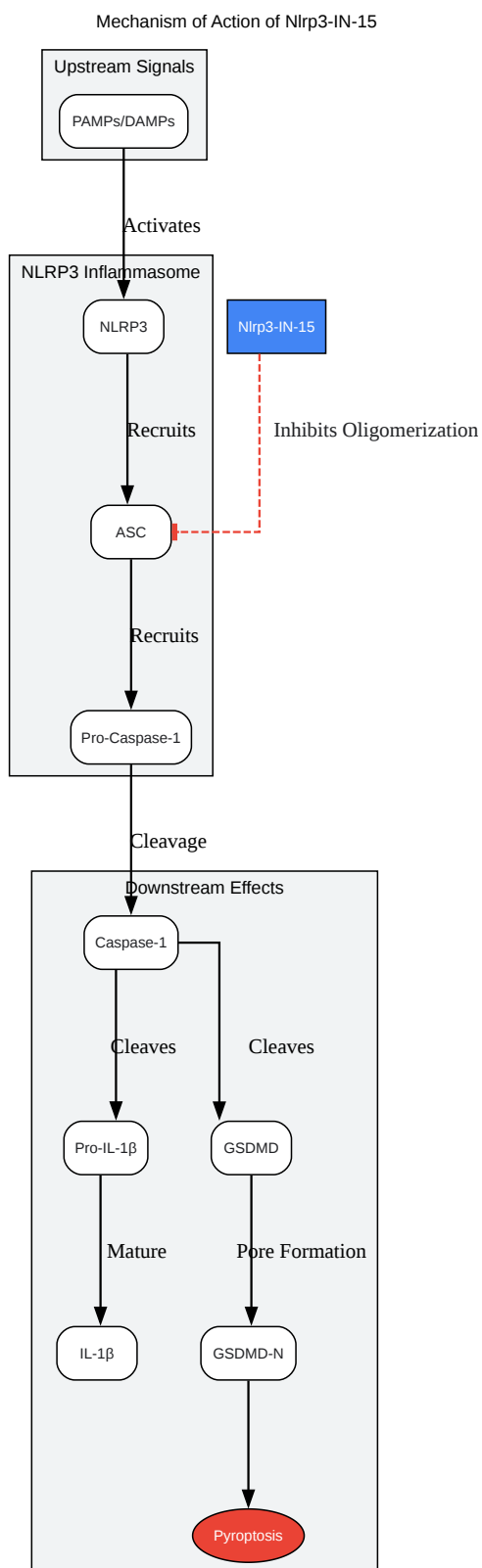
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It functions as a cytosolic sensor that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1[3][4].

Activated caspase-1 is a key mediator of inflammatory responses. It proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms[1][2]. Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD translocates to the plasma membrane, where it oligomerizes to form pores, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis[2][5]. This process is characterized by cell swelling, membrane rupture, and the release of cellular contents, further amplifying the inflammatory cascade[5][6]. Dysregulation of

the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target[7].

Nlrp3-IN-15: Mechanism of Action

Nlrp3-IN-15 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the inhibition of the formation of the NLRP3 inflammasome complex by preventing the oligomerization of the adaptor protein ASC[8][9]. By targeting this critical step in inflammasome assembly, **Nlrp3-IN-15** effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1 β , thereby mitigating the pyroptotic cell death pathway.



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Caption: Nlrp3-IN-15 inhibits ASC oligomerization, a key step in NLRP3 inflammasome assembly.

Quantitative Data

The inhibitory potency of **Nlrp3-IN-15** has been quantified through various in vitro and in vivo studies. The available data is summarized below for easy comparison.

Parameter	Value	Cell Type/Model	Assay	Reference
IC ₅₀ (IL-1 β release)	0.114 μ M	Mouse Peritoneal Macrophages	ELISA	[8][9]
In Vitro Inhibition	Significant inhibition of IL-1 β (p17) and Caspase-1 (p20) secretion	Mouse Peritoneal Macrophages	Western Blot	[8][9]
In Vivo Efficacy	Decreased serum IL-1 β and reduced alveolar wall thickening	LPS-induced septic mouse model	ELISA, Histology	[8][9]

Pharmacokinetic Parameter	Value (20 mg/kg, p.o.)	Value (20 mg/kg, i.p.)	Species	Reference
T _{1/2} (h)	1.659	1.807	Mouse	[8][9]
T _{max} (h)	0.5	0.167	Mouse	[8][9]
F (%)	9.6	21.2	Mouse	[8][9]

Microsomal Stability	Human	Mouse	Reference
T _{1/2} (min)	693	-	[8][9]
Clint (μL/min/mg)	2.0	-	[8][9]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of **Nlrp3-IN-15** on pyroptosis are provided below.

In Vitro Inhibition of IL-1 β Release in Mouse Peritoneal Macrophages

Objective: To determine the dose-dependent inhibition of NLRP3-mediated IL-1 β secretion by **Nlrp3-IN-15**.

Materials:

- Primary mouse peritoneal macrophages
- DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
- Lipopolysaccharide (LPS)
- ATP or Nigericin
- **Nlrp3-IN-15** (dissolved in DMSO)
- Mouse IL-1 β ELISA kit
- 96-well cell culture plates

Protocol:

- Cell Seeding: Seed primary mouse peritoneal macrophages in a 96-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight.

- Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free DMEM.
- Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of **Nlrp3-IN-15** (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
- NLRP3 Activation: Stimulate the cells with a known NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
- Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.
- ELISA: Quantify the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage of IL-1β inhibition against the log concentration of **Nlrp3-IN-15**.

Assessment of Pyroptosis via LDH Release Assay

Objective: To measure the effect of **Nlrp3-IN-15** on pyroptotic cell death by quantifying the release of lactate dehydrogenase (LDH).

Materials:

- Cells and reagents from the IL-1β release protocol
- LDH cytotoxicity assay kit

Protocol:

- Follow steps 1-4 from the "In Vitro Inhibition of IL-1β Release" protocol.
- Supernatant Collection: After NLRP3 activation, centrifuge the plate and collect the supernatants.
- LDH Measurement: Measure the LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol^{[10][11][12]}.

- **Maximum LDH Release Control:** To determine the maximum LDH release, lyse a set of control wells (untreated with inhibitor but primed and activated) with the lysis buffer provided in the kit.
- **Data Analysis:** Calculate the percentage of cytotoxicity (pyroptosis) for each treatment condition relative to the maximum LDH release control.

Western Blot Analysis of Caspase-1 Cleavage

Objective: To visualize the inhibitory effect of **Nlrp3-IN-15** on the cleavage of pro-caspase-1 to its active p20 subunit.

Materials:

- Cells and reagents from the IL-1 β release protocol
- RIPA lysis buffer with protease inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibodies: anti-caspase-1 (for both pro- and cleaved forms), anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

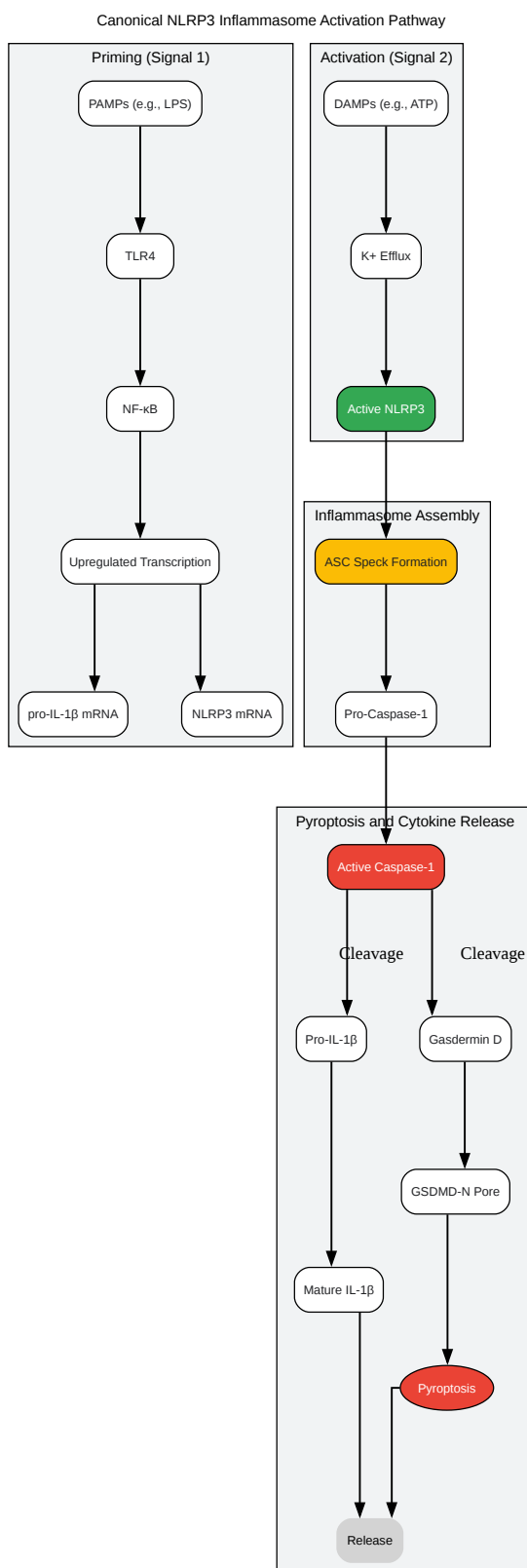
Protocol:

- Follow steps 1-4 from the "In Vitro Inhibition of IL-1 β Release" protocol in a larger format (e.g., 6-well plate).
- **Cell Lysis:** After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate.

- SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against caspase-1 and β -actin, followed by the appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Compare the intensity of the cleaved caspase-1 (p20) band between the different treatment groups.

Visualizations

NLRP3 Inflammasome Activation Pathway

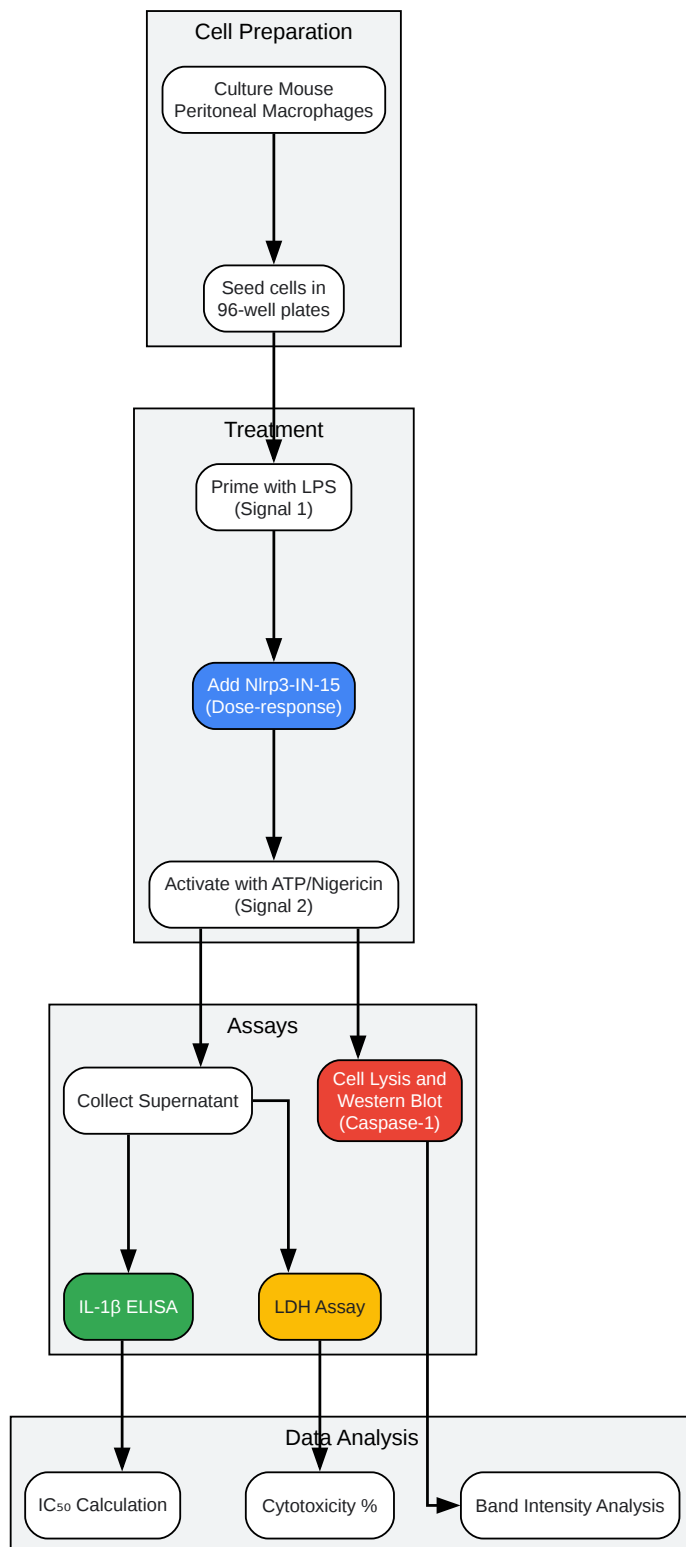


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Caption: The two-signal model of canonical NLRP3 inflammasome activation leading to pyroptosis.

Experimental Workflow for Evaluating Nlrp3-IN-15

Experimental Workflow for Nlrp3-IN-15 Evaluation

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Caption: A typical workflow for assessing the inhibitory effect of **Nlrp3-IN-15** on pyroptosis.

Conclusion

Nlrp3-IN-15 is a valuable research tool for investigating the role of the NLRP3 inflammasome in various physiological and pathological processes. Its potent and selective inhibition of ASC oligomerization provides a specific means to dissect the molecular events leading to pyroptosis. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize **Nlrp3-IN-15** in their studies of inflammation and pyroptosis. Further investigation into the broader in vivo applications and potential therapeutic utility of **Nlrp3-IN-15** is warranted.

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